molecular formula C8H16N2O B8756557 (R)-N,N-dimethylpiperidine-3-carboxamide

(R)-N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B8756557
M. Wt: 156.23 g/mol
InChI Key: KLSDFCJMDZZDKK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N,N-Dimethylpiperidine-3-carboxamide is a chiral organic compound that serves as a valuable synthon and building block in medicinal chemistry and drug discovery research. It features a piperidine ring substituted with a dimethylcarboxamide group, a scaffold recognized for its prevalence in bioactive molecules. The specific (R)-enantiomer is of particular interest for probing stereospecific interactions in biological systems . This piperidine-3-carboxamide scaffold has demonstrated significant research utility across multiple therapeutic areas. It forms the core structure of compounds investigated as potent senescence-inducing agents with antiproliferative activity in melanoma cell lines, where the stereochemistry at the 3-position is a critical determinant of potency . Furthermore, related piperidine carboxamide analogues have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, showing promising oral efficacy in a mouse model of human malaria and highlighting the potential of this chemical series in developing new antimalarials . The compound is also used as a reactant in the preparation of highly potent small-molecule Hepatitis C Virus (HCV) entry inhibitors . As a secondary amide at the 3-position of the piperidine ring, this functional group is known to contribute to improved biological activities in pharmaceutical candidates, such as in the development of novel renin inhibitors for hypertension . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3R)-N,N-dimethylpiperidine-3-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

KLSDFCJMDZZDKK-SSDOTTSWSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCCNC1

Canonical SMILES

CN(C)C(=O)C1CCCNC1

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of (R)-N,N-dimethylpiperidine-3-carboxamide in cancer treatment. It has been explored as an inhibitor of the extracellular signal-related kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival. Optimization of this compound has led to the development of selective ERK5 inhibitors that demonstrate significant potency and favorable pharmacokinetic properties. For instance, modifications to the compound resulted in nanomolar inhibitors with improved oral bioavailability, making them promising candidates for further development in cancer therapeutics .

Antiplatelet Activity

The compound has also been studied for its antiplatelet properties. Research indicates that certain piperidine derivatives exhibit inhibitory effects on human platelet aggregation. Structure-activity relationship studies showed that specific substitutions on the piperidine ring enhance antiplatelet activity, with optimal efficacy achieved through careful molecular design. This suggests potential applications in managing thrombotic disorders .

Synthesis of Piperidine Derivatives

This compound serves as a precursor for synthesizing various piperidine derivatives through intramolecular reactions and organocatalysis. These derivatives are crucial in drug development due to their diverse biological activities. Recent advancements in synthetic methodologies have facilitated the large-scale production of enantiomerically enriched piperidines, expanding their applicability in pharmaceuticals .

Case Study: ERK5 Inhibitors Development

A significant case study involved the optimization of a pyrrole carboxamide series to develop potent ERK5 inhibitors. The study demonstrated that introducing small lipophilic substituents at specific positions on the piperidine ring enhanced inhibition potency while maintaining good pharmacokinetic properties . This optimization process illustrates the importance of this compound as a building block for developing targeted cancer therapies.

Case Study: Antiplatelet Activity Evaluation

In another study focusing on antiplatelet activity, various analogs of this compound were synthesized and evaluated for their ability to inhibit platelet aggregation. The findings indicated that specific structural modifications significantly influenced activity levels, underscoring the compound's potential as a therapeutic agent in cardiovascular diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Cancer TherapyERK5 InhibitionPotent inhibitors developed with optimized pharmacokinetics
Antiplatelet ActivityInhibition of platelet aggregationStructural modifications enhance efficacy
Synthetic ChemistryPrecursor for piperidine derivativesFacilitates diverse biological activity synthesis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-N,N-dimethylpiperidine-3-carboxamide with key structural analogs based on substituents, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula Substituents CAS Number Key Features
This compound C₈H₁₆N₂O N,N-dimethyl, 3R configuration 5505-20-4 Chiral center; moderate lipophilicity
(3R)-N,N-Diethylpiperidine-3-carboxamide C₁₀H₂₀N₂O N,N-diethyl, 3R configuration 167392-60-1 Increased steric bulk; higher logP
(3R)-N-Cyclohexylpiperidine-3-carboxamide C₁₂H₂₂N₂O N-cyclohexyl, 3R configuration N/A Enhanced hydrophobicity; potential for CNS penetration
N,N-Dimethylpiperidine-3-carboxamide HCl C₈H₁₆N₂O·HCl Hydrochloride salt, N,N-dimethyl N/A Improved solubility; common formulation for bioavailability
Linomide (quinoline-3-carboxamide) C₁₉H₁₉N₃O₃ Quinoline core, N-phenylmethyl 82274-37-1 Antiangiogenic and antitumor activity
Key Observations:
  • Hydrochloride salts improve aqueous solubility, critical for intravenous administration .
  • Stereochemical Influence :
    • The (R)-configuration in piperidine derivatives is often critical for target binding specificity, as seen in related indole-carboxamide syntheses .

Pharmacological and Functional Comparisons

(a) Antitumor and Antiangiogenic Activity

Linomide, a quinoline-3-carboxamide analog, demonstrates dose-dependent antiangiogenic effects in vivo, reducing tumor blood flow by >40% in prostate cancer models.

(c) Prodrug Potential

Carboxamide derivatives, such as nipecotic acid prodrugs, are known for enhanced stability and bioavailability. The dimethyl substituent in this compound may similarly protect against enzymatic degradation .

Preparation Methods

Reaction Mechanism

The carboxylic acid reacts with dimethylcarbamoyl chloride via nucleophilic acyl substitution. The tertiary base (e.g., N-methylpiperidine or pyridine) neutralizes HCl byproducts, driving the reaction to completion. The process retains the chiral integrity of the starting (R)-piperidine-3-carboxylic acid, as no racemization-prone intermediates are formed.

Protocol and Conditions

  • Reagents :

    • (R)-Piperidine-3-carboxylic acid (1 eq)

    • Dimethylcarbamoyl chloride (1 eq)

    • N-Methylpiperidine (1.2 eq)

  • Conditions :

    • Temperature: 10–50°C (room temperature preferred)

    • Time: 15–60 minutes

    • Solvent: Solvent-free or dichloromethane

  • Workup :

    • Water is added to separate the product from the aqueous layer.

    • The organic layer is vacuum-distilled to isolate (R)-N,N-dimethylpiperidine-3-carboxamide with >99% purity.

Table 1: Performance Metrics of Carbamoyl Chloride Method

ParameterValue
Yield85–92%
Purity (HPLC)>99%
Enantiomeric Excess>99% (retained from acid)
ScalabilityIndustrial-scale feasible

Direct Amidation via Acid Activation

This two-step approach activates (R)-piperidine-3-carboxylic acid into an acyl chloride before coupling with dimethylamine.

Step 1: Acid Activation

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form (R)-piperidine-3-carbonyl chloride. This step requires anhydrous conditions to prevent hydrolysis.

Step 2: Amide Formation

The acyl chloride reacts with dimethylamine in tetrahydrofuran (THF) or dichloromethane. The hydrochloride salt of the product is precipitated using HCl gas and recrystallized from ethanol/water.

Table 2: Direct Amidation Reaction Parameters

ParameterValue
Activation Time2–4 hours (reflux)
Amidation Temperature0–5°C (to minimize racemization)
Yield75–80%
Purity (NMR)≥98%

Chirality Retention Challenges

High temperatures during activation or amidation may racemize the chiral center. Cooling the reaction to 0–5°C and using non-polar solvents (e.g., hexane) mitigates this risk.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityEnantiomeric ExcessScalabilityEnvironmental Impact
Carbamoyl Chloride85–92%>99%>99%HighLow (no acidic gases)
Direct Amidation75–80%≥98%95–98%ModerateModerate (SOCl₂ use)
Enzymatic40–60%90–95%>99%LowLow

Reaction Optimization Strategies

Base Selection in Carbamoyl Chloride Method

  • N-Methylpiperidine : Enhances reaction rate due to strong base strength (pKa ~10).

  • Pyridine : Slower reaction but cheaper, suitable for small-scale synthesis.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO) : Increase racemization risk and require stringent purification.

  • Non-Polar Solvents (Hexane) : Improve stereochemical retention but slow reaction kinetics.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve ≥98% purity but reduce yield by 5–10%.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves residual dimethylamine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (R)-N,N-dimethylpiperidine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via mixed anhydride coupling or nucleophilic substitution. For example, pyridine derivatives are often functionalized using tert-butyloxycarbonyl (Boc) protection followed by deprotection under acidic conditions. A reported route involves reacting 3-piperidinecarboxylic acid with dimethylamine in the presence of coupling agents like EDCI/HOBt . Chiral resolution using (R)- or (S)-specific catalysts ensures enantiopurity. Confirm intermediates via 1^1H NMR and LC-MS .

Q. How is the enantiomeric purity of this compound confirmed experimentally?

  • Methodological Answer : Enantiomeric excess is validated using chiral HPLC with columns such as Chiralpak AD-H or OD-H (mobile phase: hexane/isopropanol with 0.1% diethylamine). Polarimetry or 19^{19}F NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can also distinguish enantiomers. Compare retention times or optical rotations against racemic mixtures for quantification .

Q. What solvents and conditions are optimal for dissolving this compound in vitro?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols (ethanol, methanol). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4) with <1% DMSO to avoid cytotoxicity. Precipitation studies indicate stability in water for ≤24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Perform side-by-side comparisons using standardized protocols (e.g., IC50_{50} assays with controls). Characterize batches via HPLC-MS to rule out degradants. Use structural analogs (e.g., piperidine-4-carboxamide derivatives) to isolate pharmacophore contributions .

Q. What strategies optimize yield and enantioselectivity in large-scale synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equiv dimethylamine) and employ flow chemistry for controlled mixing. Use asymmetric catalysis with Josiphos ligands or enzymatic resolution (e.g., lipase B) to enhance enantioselectivity (>98% ee). Monitor reaction progress via inline FTIR to minimize byproducts .

Q. How can crystallography and computational modeling elucidate intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction resolves binding conformations (e.g., hydrogen bonding with carbonyl groups). Pair with molecular dynamics simulations (AMBER or GROMACS) to predict protein-ligand interactions. Validate docking poses using mutagenesis studies on target receptors (e.g., GPCRs) .

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